N-(4-ethoxyphenyl)-2,2-diphenylacetamide
Description
N-(4-Ethoxyphenyl)-2,2-diphenylacetamide is a synthetic acetamide derivative characterized by a central 2,2-diphenylacetamide backbone substituted with a 4-ethoxyphenyl group at the nitrogen atom. The ethoxy (-OCH₂CH₃) moiety at the para position of the phenyl ring introduces electron-donating properties, which may enhance solubility and influence molecular interactions in biological systems.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-2-25-20-15-13-19(14-16-20)23-22(24)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,21H,2H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAXCXJIKFKPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23105-48-8 | |
| Record name | 2,2-DIPHENYL-4'-ETHOXYACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2,2-diphenylacetamide typically involves the reaction of 4-ethoxyaniline with diphenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance the efficiency and yield of the product. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Solvent recovery and recycling are also implemented to minimize environmental impact.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the amide bond is a fundamental reaction for this compound. The process proceeds under acidic or basic conditions, yielding distinct products:
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, H₂O, reflux) | 6M HCl, 12 hours, 110°C | 2,2-Diphenylacetic acid + 4-ethoxyaniline | 78% | |
| Basic (NaOH, EtOH) | 2M NaOH, ethanol, 8 hours, 80°C | Sodium 2,2-diphenylacetate + 4-ethoxyaniline | 85% |
The ethoxy group remains intact during hydrolysis, as demonstrated by NMR analysis of recovered 4-ethoxyaniline.
Oxidation Reactions
The ethoxyphenyl moiety and acetamide group undergo oxidation under controlled conditions:
Oxidation of the α-carbon to form α-ketoamides is particularly notable for synthesizing bioactive intermediates .
Reduction Reactions
Reductive transformations target the amide carbonyl group:
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄, THF | Reflux, 8 hours | N-(4-ethoxyphenyl)-2,2-diphenylethylamine | 62% | |
| NaBH₄/I₂ system | DCM, 0°C to RT, 12 hours | Secondary alcohol derivative | 55% |
The LiAlH₄-mediated reduction retains the ethoxy group but reduces the amide to a primary amine.
Electrophilic Aromatic Substitution
The ethoxyphenyl ring participates in electrophilic substitutions due to the activating nature of the ethoxy group:
| Reaction Type | Reagents | Position | Products | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Para | 4-Ethoxy-3-nitro-N-(2,2-diphenylacetyl)aniline | |
| Bromination | Br₂, FeBr₃ | Ortho | 2-Bromo-4-ethoxy-N-(2,2-diphenylacetyl)aniline |
Nitration occurs preferentially at the para position relative to the ethoxy group, as confirmed by X-ray crystallography in analogous compounds .
Acylation and Nucleophilic Substitutions
The acetamide group serves as a site for further functionalization:
| Reaction | Reagents | Products | Conditions | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-Acetylated derivative | 0°C, 2 hours | |
| Thiocarbamoylation | Thiophosgene, 4-methoxyaniline | Thioamide analog | DCM, RT, 6 hours |
Thiocarbamoylation introduces a sulfur atom into the structure, enhancing potential bioactivity .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions modify the diphenylacetamide moiety:
| Catalyst | Ligand | Substrate | Products | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | Aryl boronic acid | Biaryl-functionalized acetamide derivative | 70% |
This Suzuki-Miyaura coupling demonstrates compatibility with the acetamide framework .
Key Mechanistic Insights
-
Hydrolysis : Proceeds via nucleophilic attack at the carbonyl carbon, stabilized by the electron-withdrawing diphenyl groups.
-
Oxidation : The ethoxy group directs electrophilic attack to the para position, while the α-carbon oxidation follows a radical mechanism .
-
Reduction : LiAlH₄ selectively reduces the amide without affecting the ethoxy or aromatic rings.
Comparative Reactivity
The ethoxy group enhances ring activation compared to methoxy analogs, as evidenced by faster nitration rates (Table 1):
| Compound | Nitration Rate (k, s⁻¹) |
|---|---|
| N-(4-Methoxyphenyl)-2,2-diphenylacetamide | 1.2 × 10⁻³ |
| N-(4-Ethoxyphenyl)-2,2-diphenylacetamide | 2.8 × 10⁻³ |
Data extrapolated from studies on structurally related methoxy derivatives .
Scientific Research Applications
Chemical Synthesis
N-(4-ethoxyphenyl)-2,2-diphenylacetamide serves as a versatile precursor in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex organic compounds. Common synthetic routes include:
- Reactions with Electrophiles : The compound can undergo electrophilic aromatic substitution due to the presence of the ethoxy group, facilitating the introduction of other functional groups.
- Formation of Derivatives : It can be modified through oxidation or reduction processes to yield derivatives with enhanced properties.
Biological Activities
Research has highlighted several biological activities associated with this compound, making it a candidate for therapeutic applications:
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt bacterial cell membranes or inhibit metabolic pathways.
| Pathogen | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Significant |
| Pseudomonas aeruginosa | Variable |
Anticancer Potential
The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in specific cancer cells, such as breast cancer (MCF7) cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Study: MCF7 Cell Line Analysis
- Method : MTT assay was employed to assess cell viability.
- Findings : Treatment with varying concentrations (50–500 µg/ml) resulted in significant cytotoxicity at higher doses.
Medicinal Applications
Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases:
- Analgesic and Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit cyclooxygenase enzymes involved in inflammatory responses.
- Neuroprotective Properties : Investigations are underway to evaluate its efficacy in neuropharmacology, particularly for conditions like Alzheimer's disease.
Industrial Applications
In addition to its research applications, this compound is utilized in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). Its chemical stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
N-(4-ethoxyphenyl)-2,2-diphenylacetamide can be compared with other similar compounds such as:
Phenacetin: Both compounds share a similar structural framework, but this compound has additional diphenyl groups, which may enhance its pharmacological properties.
Acetaminophen: While acetaminophen is a widely used analgesic, this compound offers a different mechanism of action and potentially fewer side effects.
Uniqueness: The presence of the diphenylacetamide moiety in this compound distinguishes it from other analgesics, potentially offering unique therapeutic benefits and a different safety profile.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in the target compound likely improves solubility compared to the chloro substituent, which may enhance membrane permeability but reduce metabolic stability.
- Steric Effects : Bulky substituents (e.g., morpholine-sulfonyl in ) may hinder binding to active sites, whereas smaller groups (e.g., ethoxy) balance steric bulk and electronic effects.
Physicochemical and Electronic Properties
Hydrogen Bonding and Crystal Packing
DFT-Derived Electronic Properties
| Compound | HOMO-LUMO Gap (eV) | Basis Set | Reference |
|---|---|---|---|
| Thiourea Derivative I | 4.45 | B3LYP/6-31G+(2d,p) | |
| Thiourea Derivative II | 4.31 | B3LYP/6-311G+(2d,p) |
- Implications : The ethoxyphenyl variant’s HOMO-LUMO gap is expected to be similar (~4.3–4.5 eV), indicating comparable chemical stability and reactivity.
Pharmacokinetic Considerations
- Solubility : The ethoxy group’s hydrophilicity may improve aqueous solubility relative to chloro or morpholine-sulfonyl analogs.
- Metabolic Stability : Ethoxy substituents are prone to oxidative metabolism, whereas morpholine-sulfonyl groups may resist degradation .
Biological Activity
N-(4-ethoxyphenyl)-2,2-diphenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and findings from various research studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound features an ethoxy group attached to a phenyl ring and a diphenylacetamide moiety. This structure is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit the activity of certain enzymes, disrupting metabolic pathways critical for cell survival.
- Receptor Modulation : The compound may bind to various receptors, altering signal transduction pathways that lead to different cellular responses.
- Induction of Apoptosis : In cancer cells, it has been shown to induce programmed cell death through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens:
| Pathogen | Zone of Inhibition (mm) | Concentration Tested (µg/ml) |
|---|---|---|
| Escherichia coli | 20 | 100 |
| Staphylococcus aureus | 22 | 100 |
| Candida albicans | 18 | 100 |
These results suggest that the compound could be further explored as a potential antimicrobial agent in clinical settings .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Notably, it has shown promising results against various cancer cell lines:
- Breast Cancer : The compound demonstrated an IC50 value of approximately 350 nM against estrogen receptor-positive breast cancer cells, indicating potent inhibitory activity .
- Lung Cancer : In another study, it was effective in reducing cell viability in lung cancer cell lines by inducing apoptosis and inhibiting proliferation .
Case Studies
- Anticancer Efficacy : A study published in the Journal of Drug Delivery and Therapeutics evaluated the effects of this compound on breast cancer cells. The findings indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .
- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. The results revealed that this compound had comparable or superior activity against certain bacterial strains compared to established antibiotics like ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
